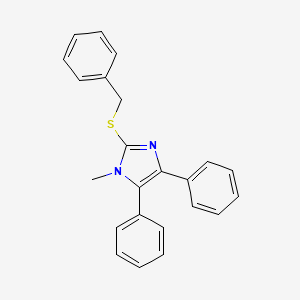

2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole

Description

2-(Benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by a benzylsulfanyl group at position 2, a methyl group at position 1, and diphenyl substituents at positions 4 and 5. This compound belongs to a class of molecules studied for their diverse biological activities, including analgesic and anticancer properties .

Properties

IUPAC Name |

2-benzylsulfanyl-1-methyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-25-22(20-15-9-4-10-16-20)21(19-13-7-3-8-14-19)24-23(25)26-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYFSQQZHHFZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of a 1,2-diketone with an aldehyde and ammonia or an amine. For instance, benzil (1,2-diphenylethane-1,2-dione) can react with benzaldehyde and methylamine to form the imidazole ring.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. Benzylthiol can react with an appropriate leaving group on the imidazole ring, such as a halide, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under certain conditions to form dihydroimidazole derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

Imidazole derivatives, including 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole, have been studied for their anti-inflammatory , antimicrobial , and anticancer properties. The presence of the imidazole ring allows for interaction with biological targets such as enzymes and receptors.

Anti-inflammatory Properties

Research has indicated that imidazole derivatives can exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown promising results in reducing inflammation and pain through inhibition of cyclooxygenase enzymes (COX) . This suggests that 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole may also possess similar properties, potentially making it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound's structure suggests potential activity against various pathogens. Imidazoles are known to interact with microbial enzymes and disrupt cellular processes. Preliminary studies indicate that derivatives of imidazole can exhibit both antibacterial and antifungal activities, which may extend to 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole .

Anticancer Potential

Imidazole derivatives have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that certain imidazoles can inhibit cancer cell lines effectively . The specific interactions of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole with cancer-related targets remain to be fully elucidated but warrant further investigation.

Case Studies

Several case studies highlight the potential applications of imidazole derivatives:

These studies illustrate the therapeutic potential of imidazole derivatives, suggesting that 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole could be a valuable addition to this class of compounds.

Synthesis and Characterization

The synthesis of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole involves several steps typically including the formation of the imidazole ring followed by sulfanyl group attachment. Characterization methods such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Variations at Position 2 (Sulfur-Containing Substituents)

Key Observations :

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) increase polarity and may alter binding interactions compared to sulfanyl groups.

- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but reduce bioavailability.

- Lipophilicity : Halogenated benzyl groups (e.g., dichloro in ) improve membrane permeability but may increase toxicity.

Variations at Position 1 (N-Substituents)

Key Observations :

- N-Substituent Role: Bulky substituents at position 1 (e.g., dimethoxyphenyl in ) can sterically hinder interactions, redirecting applications to non-pharmacological uses like sensing.

- Unsubstituted NH : The free NH group in facilitates hydrogen bonding, critical for anti-inflammatory activity.

Biological Activity

2-(Benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including a benzylsulfanyl group and two phenyl substituents. This compound has garnered attention for its potential biological activities, particularly in antibacterial, anticancer, and antiviral applications.

- Molecular Formula : C23H20N2S

- Molecular Weight : 356.48 g/mol

- CAS Number : 338412-78-5

Synthesis

The synthesis of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole typically involves:

- Formation of the Imidazole Ring : This can be achieved through the reaction of a 1,2-diketone with an aldehyde and ammonia or an amine.

- Introduction of the Benzylsulfanyl Group : This is accomplished via nucleophilic substitution reactions involving benzylthiol and an appropriate leaving group on the imidazole ring .

Antibacterial Activity

Research indicates that imidazole derivatives can exhibit significant antibacterial properties. For instance, studies have shown that some related compounds demonstrate potent activity against Staphylococcus aureus and other gram-positive bacteria. Although specific data for 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole is limited, its structural similarities to other active compounds suggest potential antibacterial efficacy .

Anticancer Activity

In vitro studies have explored the cytotoxic effects of various imidazole derivatives against cancer cell lines. Notably, some compounds within this class have shown considerable activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cells. While specific data for our compound is not extensively documented, the presence of the imidazole moiety is often linked to anticancer properties through mechanisms such as apoptosis induction and inhibition of DNA synthesis .

Antiviral Activity

Recent investigations into similar imidazole derivatives have highlighted their potential as antiviral agents, particularly against SARS-CoV-2. Compounds exhibiting enzyme inhibition activity against viral proteases suggest that 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole may also possess antiviral properties worthy of further exploration .

The biological activity of 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole likely involves interactions with specific biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate enzyme activities or influence cellular pathways relevant to disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|---|

| 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole | Structure | Potential (similar compounds show activity) | Moderate (related compounds show activity) | Potential (related compounds show enzyme inhibition) |

| 4,5-Diphenylimidazole | - | MIC = 16 μg/mL against E. faecalis | Significant cytotoxicity against HT-29 cells | - |

| Imidazole Derivative X | - | Active against various gram-positive bacteria | High cytotoxicity against MCF-7 cells | Moderate antiviral activity |

Case Study 1: Antibacterial Efficacy

A study evaluating related imidazole compounds found that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests that modifications to the imidazole structure can enhance antibacterial activity significantly .

Case Study 2: Anticancer Screening

In a screening of novel imidazole derivatives for anticancer activity, several compounds demonstrated significant cytotoxic effects on colon cancer cell lines. The findings indicated that structural modifications could lead to enhanced efficacy in targeting cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole?

The synthesis typically involves cyclocondensation of substituted benzils with thioureas or thioamides under basic conditions. For example, outlines a general method for synthesizing 2,4,5-trisubstituted imidazoles using potassium hydroxide in dimethyl sulfoxide (DMSO) as a base, followed by alkylation with benzyl bromide or allyl bromide derivatives. Reaction optimization may include solvent selection (e.g., DMSO vs. ethanol) and temperature control to improve yield and purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : H and C NMR are used to confirm substitution patterns (e.g., benzylsulfanyl vs. phenyl groups).

- X-ray crystallography : Dihedral angles between the imidazole ring and substituents (e.g., benzyl or phenyl groups) provide structural insights. For instance, reports dihedral angles of 35.78°–69.75° between the imidazole core and aromatic rings in analogous compounds, which can guide comparative analysis .

- Mass spectrometry : High-resolution MS validates the molecular weight (e.g., expected m/z ~447.5 for CHNS) .

Q. What are the key challenges in purifying 2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole?

Common issues include:

Q. How does the benzylsulfanyl group influence the compound’s electronic properties compared to other substituents?

The electron-rich sulfur atom in the benzylsulfanyl group enhances resonance stabilization of the imidazole ring, which can be analyzed via Hammett σ constants. Substituents like 4-chlorophenyl (σ = +0.23) vs. benzylsulfanyl (σ ≈ -0.15) alter reactivity in electrophilic substitution reactions .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : ≥98% purity is achievable with C18 columns and acetonitrile/water mobile phases .

- TGA/DSC : Thermal stability analysis (decomposition >200°C) ensures suitability for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, highlights ICReDD’s approach using quantum chemical calculations to design reaction pathways, which can be applied to optimize cross-coupling reactions involving the imidazole core .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

- Meta-analysis : Compare IC values across studies while controlling for assay conditions (e.g., cell lines, solvent effects).

- SAR studies : Modify substituents (e.g., replacing benzylsulfanyl with 4-fluorophenyl) to isolate structure-activity trends. demonstrates how chlorophenyl substitution enhances antibacterial activity in analogous compounds .

Q. How does crystal packing affect the compound’s physicochemical behavior?

reveals that C–H⋯O hydrogen bonds and C–H⋯π interactions in the crystal lattice influence melting points and solubility. For instance, infinite chains along the b-axis may reduce solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.